molecular formula C8H16O B075514 2,3-Dimethylcyclohexanol CAS No. 1502-24-5

2,3-Dimethylcyclohexanol

Cat. No.: B075514
CAS No.: 1502-24-5
M. Wt: 128.21 g/mol
InChI Key: KMVFQKNNDPKWOX-UHFFFAOYSA-N
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Description

2,3-Dimethylcyclohexanol is an organic compound with the molecular formula C₈H₁₆O. It is a cyclohexanol derivative where two methyl groups are attached to the second and third carbon atoms of the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethylcyclohexanol can be synthesized through several methods, including the hydrogenation of 2,3-dimethylcyclohexanone. The hydrogenation process typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 2,3-dimethylcyclohexanone. The process involves the use of a fixed-bed reactor where the ketone is passed over a metal catalyst at elevated temperatures and pressures to yield the desired alcohol.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 2,3-dimethylcyclohexanone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: The compound can be reduced to form various hydrocarbons, depending on the conditions and reagents used.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Hydrogen gas with metal catalysts like palladium or platinum.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: 2,3-Dimethylcyclohexanone.

    Reduction: Various hydrocarbons.

    Substitution: Halogenated cyclohexanes.

Scientific Research Applications

2,3-Dimethylcyclohexanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and in studying reaction mechanisms.

    Biology: The compound is used in biochemical studies to understand the behavior of cyclohexanol derivatives in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,3-Dimethylcyclohexanol involves its interaction with various molecular targets and pathways. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. In reduction reactions, the compound gains electrons, leading to the formation of hydrocarbons. Substitution reactions involve the replacement of the hydroxyl group with other functional groups, facilitated by the nucleophilic attack on the carbon atom bearing the hydroxyl group.

Comparison with Similar Compounds

    Cyclohexanol: A parent compound with a single hydroxyl group attached to the cyclohexane ring.

    2-Methylcyclohexanol: A derivative with one methyl group attached to the cyclohexane ring.

    3-Methylcyclohexanol: Another derivative with a methyl group attached at the third carbon of the cyclohexane ring.

Uniqueness: 2,3-Dimethylcyclohexanol is unique due to the presence of two methyl groups at the second and third positions of the cyclohexane ring. This structural feature imparts distinct chemical properties and reactivity patterns compared to its analogs. The presence of two methyl groups also influences its physical properties, such as boiling point and solubility, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

2,3-dimethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-6-4-3-5-8(9)7(6)2/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVFQKNNDPKWOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10933890
Record name 2,3-Dimethylcyclohexan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1502-24-5
Record name 2,3-Dimethylcyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1502-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethylcyclohexan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10933890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylcyclohexan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical synthetic routes to obtain 2,3-Dimethylcyclohexanol?

A1: One common approach involves the use of 2,3-dimethylcyclohexanone as a precursor. [] This ketone can be selectively reduced to the corresponding alcohol, this compound. The choice of reducing agent can influence the stereochemistry of the resulting alcohol.

Q2: How does the structure of this compound influence its self-association behavior in solution?

A2: Research suggests that this compound exhibits self-association in inert solvents like n-heptane and n-decane. [] This behavior is attributed to the formation of hydrogen bonds between the hydroxyl groups of the alcohol molecules. The presence of the two methyl groups on the cyclohexane ring can influence the extent of self-association by introducing steric hindrance. Studies comparing various substituted cyclohexanols demonstrate that increasing steric hindrance around the hydroxyl group generally reduces the self-association tendency. []

Q3: Are there any spectroscopic techniques useful for characterizing this compound and distinguishing its isomers?

A3: Yes, infrared (IR) spectroscopy can be particularly helpful in analyzing cyclohexane derivatives like this compound and its isomers. [] While no single IR frequency definitively confirms the presence of a cyclobutane ring, certain bands can provide valuable structural insights. For instance, the presence of a band near 1235 cm-1 often indicates cyclobutane compounds containing at least one ring methylene group. Additionally, meticulous analysis of the IR spectra, potentially aided by computational techniques, might help distinguish between different isomers of this compound, as subtle shifts in absorption frequencies can arise from variations in their three-dimensional structures. []

Q4: Has this compound been implicated in any acid-catalyzed cyclization reactions?

A4: While this compound itself hasn't been directly mentioned in the context of acid-catalyzed cyclizations within the provided research, its structural isomer, 2,6-octadiene, has been investigated in such reactions. [] Studies have shown that both cis,cis- and trans,trans-2,6-octadiene undergo cyclization in the presence of formic and sulfuric acids. Interestingly, the stereochemistry of the starting diene significantly influences the stereochemistry of the cyclized product, indicating a stereochemically controlled reaction pathway. [] These findings highlight the importance of stereochemical considerations when exploring the reactivity of cyclic compounds like this compound and its derivatives.

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